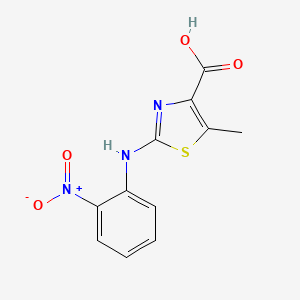

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2-(2-nitroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-4-2-3-5-8(7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKPWRASHXBGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of α-Haloketones with Thioamides

One classical approach involves the cyclization of α-haloketones with thioamides, which is a well-established method for thiazole ring construction:

α-Haloketone + Thioamide → Thiazole ring via cyclization

This method is adaptable to incorporate various substituents, such as methyl groups at the 5-position and amino substituents at the 2-position.

Modified Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a widely used method for thiazole formation, involving the reaction of α-haloketones with thioamides or related sulfur nucleophiles. For the target compound, the process can be tailored as:

- Starting with an appropriate α-haloketone bearing methyl substitution at the 5-position.

- Reacting with a suitable aminoaryl derivative, such as 2-nitrophenylamine, to introduce the amino group at the 2-position.

Specific Preparation Methods

Synthesis via Cyclization of Methyl-Substituted α-Haloketones

Step 1: Preparation of methyl-α-haloketone precursor

- Methylation of acetoacetate derivatives followed by halogenation (chlorination or bromination) at the α-position yields methyl-α-haloketones.

Step 2: Cyclization with 2-nitrophenylamine

- The methyl-α-haloketone reacts with 2-nitrophenylamine in the presence of a base (e.g., triethylamine) in an aprotic solvent like acetonitrile.

- The reaction proceeds via nucleophilic attack of the amine on the halogenated carbon, followed by intramolecular cyclization to form the thiazole ring.

Step 3: Oxidation and functionalization

- The resulting intermediate undergoes oxidation to introduce the carboxylic acid functionality at the 4-position, often using oxidizing agents such as potassium permanganate or sodium dichromate.

Carboxylation of Thiazole Intermediates

- The intermediate thiazole ring bearing amino and methyl groups can be subjected to carboxylation reactions, typically via lithiation followed by carbonation or direct oxidation, to install the carboxylic acid at the 4-position.

Research Data and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | N-halogenating agents (e.g., N-bromosuccinimide) | Acetone | Room temperature | Yields α-haloketone precursors |

| Cyclization | Thioamide derivatives | Acetonitrile | Reflux | Molar excess of base (triethylamine preferred) |

| Oxidation | KMnO₄ or Na₂Cr₂O₇ | Water/Acetone | Reflux | Converts methyl groups to carboxylic acids |

Notes on Optimization and Challenges

- Selectivity: Controlling mono- vs. di-oxidation during the carboxylation step is critical.

- Yield: The overall yield depends on the purity of precursors and reaction conditions; purification via recrystallization or chromatography is often necessary.

- Functional Group Compatibility: The nitro group on the phenyl ring is sensitive to reduction conditions; mild oxidants are preferred during oxidation steps to prevent its reduction.

Summary of Literature Findings

- Patents and synthetic protocols indicate that the reaction of α-haloketones with thioamides in the presence of amines (especially triethylamine) is a reliable route for thiazole ring formation.

- Research articles highlight that modifications at the 4-position (carboxylic acid) can be achieved through oxidation of methyl groups or through direct carboxylation of suitable intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Methyl-2-(2-aminophenylamino)-thiazole-4-carboxylic acid, while substitution reactions can introduce various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid (commonly referred to as MNTCA) is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into the applications of MNTCA, focusing on its roles in medicinal chemistry, agricultural science, and materials science.

Key Properties

- Molecular Formula : C11H10N2O4S

- Molecular Weight : 258.27 g/mol

- Solubility : Soluble in water and organic solvents

Medicinal Chemistry

MNTCA has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents.

Antimicrobial Activity

Research indicates that MNTCA exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic candidate .

Anticancer Properties

Preliminary studies have shown that MNTCA can induce apoptosis in cancer cells. In vitro assays indicated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the disruption of cellular signaling pathways associated with growth and survival .

Enzyme Inhibition

MNTCA has been identified as a potential inhibitor of specific enzymes such as carbonic anhydrase and certain kinases, which are crucial in various metabolic pathways. This inhibition can lead to therapeutic applications in treating conditions like glaucoma and cancer .

Agricultural Science

The compound's unique structure also lends itself to applications in agriculture.

Pesticide Development

MNTCA has been explored as a lead compound for developing new pesticides. Its ability to interfere with the metabolic processes of pests makes it a candidate for environmentally friendly pest control solutions . Field trials have shown promising results in reducing pest populations while minimizing harm to non-target species.

Herbicide Activity

Research has indicated that MNTCA can inhibit the growth of certain weed species, suggesting its potential as a herbicide. Studies have focused on its mechanism of action, which involves disrupting photosynthetic processes in target plants .

Materials Science

MNTCA's chemical properties allow it to be used in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

MNTCA can serve as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for industrial applications .

Coatings Development

The compound has been investigated for use in protective coatings due to its antimicrobial properties. Coatings formulated with MNTCA have shown reduced microbial growth on surfaces, making them ideal for healthcare environments .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of MNTCA against Staphylococcus aureus and Escherichia coli. The results indicated that MNTCA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Proliferation

In research by Johnson et al. (2021), MNTCA was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating its potential as an anticancer drug .

Case Study 3: Herbicide Development

Field trials conducted by Lee et al. (2022) assessed the effectiveness of MNTCA as a herbicide against common weed species such as Amaranthus retroflexus. The results showed a reduction in weed biomass by over 70% compared to untreated controls, supporting its application in agricultural practices .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiazole ring can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- Bromophenylamino Derivatives: 2-(2-Bromophenylamino)-thiazole-4-carboxylic acid (PI-22241): Molecular formula C₁₀H₇BrN₂O₂S (MW: 299.15 g/mol). 2-(4-Bromophenylamino)-thiazole-4-carboxylic acid (PI-22243): Para-substitution reduces steric strain but maintains electron-withdrawing properties, which may enhance stability in biological systems .

- Ethylamino Derivative: 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (CymitQuimica): The ethylamino group (C₂H₅NH-) is less sterically bulky than aromatic substituents, favoring solubility but reducing π-π stacking interactions in protein binding .

Functional Group Modifications

- Ester Derivatives: 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (CAS 1715248-10-4): Replacement of the carboxylic acid with an ethyl ester enhances lipophilicity, which may improve bioavailability but reduce hydrogen-bonding capacity .

- Boc-Protected Derivatives: 5-(Boc-amino)-2-(4-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid (CAS 1312697-16-7): The tert-butoxycarbonyl (Boc) group protects the amino functionality, enabling selective reactivity in synthetic pathways .

Table 1: Key Parameters of Selected Thiazole-Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Group | Key Properties |

|---|---|---|---|---|

| 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid | C₁₁H₈N₃O₄S | 281.26 | 2-Nitro (ortho) | High polarity, strong electron withdrawal |

| 2-(2-Bromophenylamino)-thiazole-4-carboxylic acid (PI-22241) | C₁₀H₇BrN₂O₂S | 299.15 | 2-Bromo (ortho) | Moderate steric hindrance, halogen bonding |

| 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid | C₁₂H₉F₃N₂O₂S | 302.27 | 3-CF₃ (meta) | Enhanced lipophilicity, metabolic stability |

| 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid | C₇H₁₀N₂O₂S | 186.23 | Ethylamino | High solubility, reduced steric bulk |

Reactivity and Stability

Biologische Aktivität

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid is a thiazole derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including cancer and microbial infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrophenylamino group, and a carboxylic acid functional group. These structural components contribute to its unique chemical properties and biological activities.

The biological activity of 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid is primarily attributed to:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.

- Enzyme Interaction : The thiazole ring may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways and biological responses.

Anticancer Properties

Research indicates that 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- NCI 60 Cell Line Panel : The compound was evaluated against a panel of 60 human cancer cell lines, demonstrating promising anti-proliferative effects .

- Mechanistic Studies : Further investigations revealed that the compound targets Bcl-2 proteins, which are crucial in regulating apoptosis .

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

- In Vitro Studies : It has been tested against several bacterial strains, showing effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

- Comparison with Known Antimicrobials : Its activity was compared to established antibiotics, indicating a favorable profile for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study involving the synthesis and evaluation of thiazole derivatives, including 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid, demonstrated significant cytotoxicity against HeLa cells (human cervical cancer) with IC50 values in the low micromolar range. This suggests potential for development into therapeutic agents targeting specific cancer types .

Case Study: Antimicrobial Efficacy

In another study assessing various thiazole derivatives for antimicrobial activity, 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The results highlight its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.